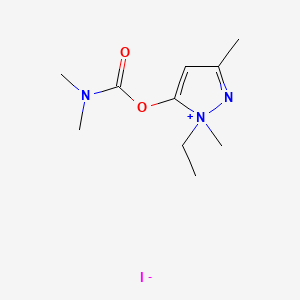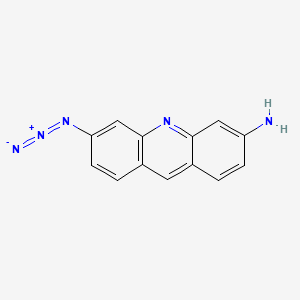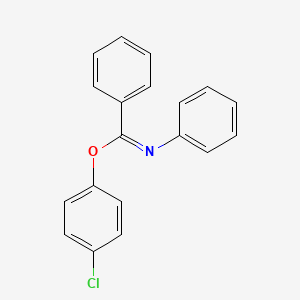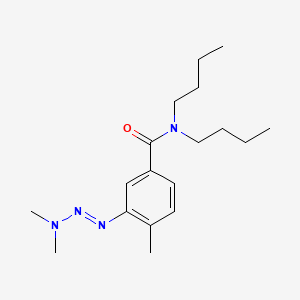
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxyl group, an iodide ion, and a dimethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 1,3-dimethyl-5-hydroxypyrazole, which can be synthesized by reacting 1,3-dimethylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . The resulting pyrazole is then subjected to further reactions to introduce the ethyl group, iodide ion, and dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or modify the carbamate group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles.
Applications De Recherche Scientifique
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use as a pharmaceutical agent or biochemical probe.
Medicine: Research is conducted to investigate its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Lacks the ethyl group and iodide ion, making it less reactive in certain chemical reactions.
1,3-Dimethyl-1-ethylpyrazole: Does not contain the hydroxyl group, affecting its chemical and biological properties.
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium chloride: Similar structure but with a chloride ion instead of iodide, leading to different reactivity and solubility.
Uniqueness
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodide ion and dimethylcarbamate group make it particularly interesting for substitution reactions and potential pharmaceutical applications.
Propriétés
| 78232-09-4 | |
Formule moléculaire |
C10H18IN3O2 |
Poids moléculaire |
339.17 g/mol |
Nom IUPAC |
(2-ethyl-2,5-dimethylpyrazol-2-ium-3-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C10H18N3O2.HI/c1-6-13(5)9(7-8(2)11-13)15-10(14)12(3)4;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FDIKIWCVSXNBRB-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(C(=CC(=N1)C)OC(=O)N(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)




![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)


